molecular formula C17H23ClN2O2 B6716179 N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide

N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B6716179
M. Wt: 322.8 g/mol
InChI Key: DBYXPOKOCUQGTH-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorinated aromatic ring, a pyrrolidine ring, and an oxolane ring

Properties

IUPAC Name

N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-12-2-3-16(18)8-15(12)9-19-17(21)20-6-4-13(10-20)14-5-7-22-11-14/h2-3,8,13-14H,4-7,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYXPOKOCUQGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CNC(=O)N2CCC(C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps. One common synthetic route starts with the chlorination of 2-methylbenzylamine to obtain 5-chloro-2-methylbenzylamine. This intermediate is then reacted with 3-(oxolan-3-yl)pyrrolidine-1-carboxylic acid under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

N-[(5-chloro-2-methylphenyl)methyl]-3-(oxolan-3-yl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

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